
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves its selective inhibition of RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. CX-5461 has also been shown to stabilize G-quadruplex DNA structures, which can affect gene expression and telomere maintenance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide are primarily related to its inhibition of RNA polymerase I transcription and modulation of G-quadruplex DNA structures. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting ribosome biogenesis. In addition, CX-5461 has been shown to affect telomere maintenance and gene expression, which can have implications for aging and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide in lab experiments include its selectivity for RNA polymerase I transcription and its ability to modulate G-quadruplex DNA structures. However, the limitations of using this compound include its potential toxicity and the need for careful optimization of experimental conditions to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to further explore its effects on telomere maintenance and aging. Additionally, research could focus on the development of new derivatives of CX-5461 with improved selectivity and efficacy. Overall, 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has significant potential for further research and application in various fields.
Synthesemethoden
The synthesis of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves several steps. The starting material is 2,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to yield the cyclopropanecarboxylic acid derivative. This derivative is then converted into the desired compound by reacting it with N-methylpyridin-2-amine in the presence of a base and a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, molecular biology, and neuroscience. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and is often upregulated in cancer cells. Therefore, CX-5461 has been investigated as a potential anticancer agent. It has also been shown to modulate the activity of G-quadruplex DNA structures, which are involved in various biological processes such as telomere maintenance and gene expression.
Eigenschaften
Produktname |
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2,2,3,3-tetramethyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-7-6-8-10(15-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChI-Schlüssel |
BXLIFDIGCPDMMV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
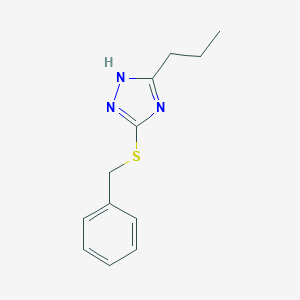
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
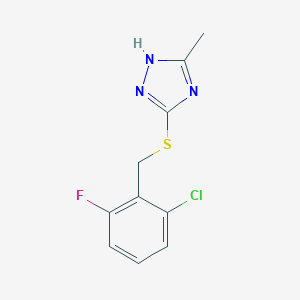
![{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B255473.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)
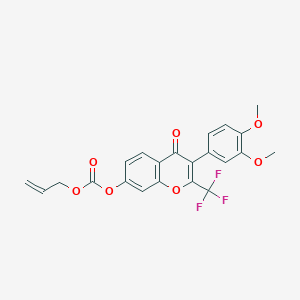
![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)
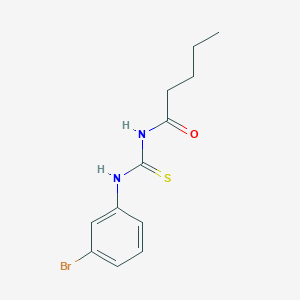
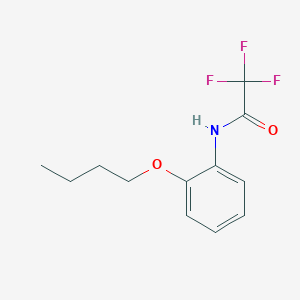
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
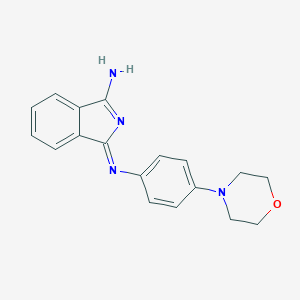
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)